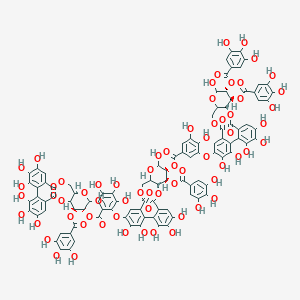

Cornusiin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cornusin C is a natural compound found in the fruits of the dogwood tree. It belongs to the class of compounds known as anthocyanins, which are known for their antioxidant and anti-inflammatory properties. Cornusin C has been the subject of scientific research due to its potential health benefits.

Wissenschaftliche Forschungsanwendungen

Tannin Research and Structural Analysis

Cornusiin C, along with its related compounds, has been identified as a trimeric hydrolyzable tannin found in the fruits of Cornus officinalis. The structure of Cornusiin C, including the orientation of the valoneoyl group, was established based on chemical and spectroscopic data. The study of these tannins has led to a better understanding of the chemical properties and potential applications of the compounds extracted from Cornus officinalis (Hatano et al., 1989).

Antiproliferative Effects and Prostate Cancer Research

Cornusiin C and other related compounds have shown promising results in prostate cancer research. A study conducted on the acetone extract of Cornus alba, which contains Cornusiin C among other compounds, revealed potent antiproliferative effects on prostate cancer cells. The compounds were found to induce apoptosis and S-phase arrest in hormone-dependent prostate cancer cells, suggesting their potential as functional materials or herbal medicines for treating prostate tumors, such as benign prostate hyperplasia and early-stage prostate cancer (Park et al., 2016).

Transcriptomic Analysis and Biosynthetic Pathway Exploration

Transcriptomic analysis of leaf and fruit tissue of Cornus officinalis has provided valuable insights into the molecular metabolism mechanisms of terpene biosynthesis in the plant. The study revealed significant differentially expressed genes (DEGs) and transcription factors related to terpene biosynthesis and secondary metabolic regulation. This research represents a crucial step in understanding the biosynthesis pathways of compounds like Cornusiin C in Cornus officinalis (Hou et al., 2018).

Hepatocellular Carcinoma Treatment Mechanism Decoding

Cornus officinalis, containing compounds like Cornusiin C, has been used to treat liver diseases. A systematic study on the pharmacological mechanism of Cornus in treating hepatocellular carcinoma (HCC) identified active compounds and predicted biological targets of Cornus. The study suggested that compounds from Cornus officinalis, including Cornusiin C, could induce apoptosis of HCC cells and activate caspase-3 protease activity, providing a new perspective for developing antineoplastic treatments from Cornus (Shen et al., 2021).

Eigenschaften

CAS-Nummer |

108906-53-2 |

|---|---|

Produktname |

Cornusiin C |

Molekularformel |

C102H74O65 |

Molekulargewicht |

2339.6 g/mol |

IUPAC-Name |

[(10R,11S,12R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10R,11S,12R,15R)-12-[3-[[(10R,11S,12R)-3,4,5,13,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-4,5-dihydroxybenzoyl]oxy-3,4,5,13,22,23-hexahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C102H74O65/c103-33-1-21(2-34(104)59(33)117)88(136)162-82-79-51(156-100(148)85(82)165-91(139)24-7-39(109)62(120)40(110)8-24)19-152-94(142)30-16-48(69(127)75(133)57(30)55-28(97(145)159-79)13-44(114)66(124)73(55)131)154-47-10-25(9-41(111)63(47)121)92(140)166-86-83(163-89(137)22-3-35(105)60(118)36(106)4-22)80-52(157-101(86)149)20-153-95(143)31-17-49(70(128)76(134)58(31)56-29(98(146)160-80)14-45(115)67(125)74(56)132)155-78-32(15-46(116)68(126)77(78)135)99(147)167-87-84(164-90(138)23-5-37(107)61(119)38(108)6-23)81-50(158-102(87)150)18-151-93(141)26-11-42(112)64(122)71(129)53(26)54-27(96(144)161-81)12-43(113)65(123)72(54)130/h1-17,50-52,79-87,100-135,148-150H,18-20H2/t50-,51?,52-,79-,80-,81-,82+,83+,84+,85-,86-,87-,100?,101?,102?/m1/s1 |

InChI-Schlüssel |

DKWBPKQHAPBPBK-IIJAWXDASA-N |

Isomerische SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC[C@@H]6[C@H]([C@@H]([C@H](C(O6)O)OC(=O)C7=CC(=C(C(=C7)OC8=C(C(=C9C(=C8)C(=O)OCC2[C@H]([C@@H]([C@H](C(O2)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C29)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C25)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

SMILES |

C1C2C(C(C(C(O2)O)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)O)OC(=O)C7=CC(=C(C(=C7)OC8=C(C(=C9C(=C8)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C29)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C25)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Kanonische SMILES |

C1C2C(C(C(C(O2)O)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)O)OC(=O)C7=CC(=C(C(=C7)OC8=C(C(=C9C(=C8)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C29)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C25)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Synonyme |

cornusiin C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)

![3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one](/img/structure/B8687.png)

![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)